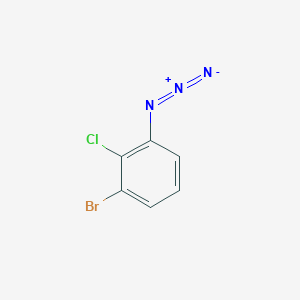
1-Azido-3-bromo-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-bromo-2-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N3), a bromine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-2-chlorobenzene with sodium azide (NaN3) in a solvent such as acetone or dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-azido-3-bromo-2-chlorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in solvents like acetone or DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-Azido-3-bromo-2-chlorobenzene has several applications in scientific research:
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in various chemical and biological processes . The bromine and chlorine atoms can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
1-Azido-2-bromo-3-chlorobenzene: Similar structure but different positioning of the azido group.
1-Azido-4-bromo-2-chlorobenzene: Another isomer with different substitution patterns.
Other Aromatic Azides: Compounds with similar azido groups but different substituents on the benzene ring.
Uniqueness: 1-Azido-3-bromo-2-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the azido group, provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
1-azido-3-bromo-2-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |
InChI Key |
IALIBFNMNHDJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















